molecular formula C13H18N2 B13259997 4-{[(3-Methylbutyl)amino]methyl}benzonitrile

4-{[(3-Methylbutyl)amino]methyl}benzonitrile

Cat. No.: B13259997
M. Wt: 202.30 g/mol
InChI Key: BAIBKQPJDCIBKB-UHFFFAOYSA-N
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Description

4-{[(3-Methylbutyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 4-{[(3-methylbutyl)amino]methyl} group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methylbutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(3-Methylbutyl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound with a simpler structure.

    4-Aminobenzonitrile: A derivative with an amino group instead of the 4-{[(3-Methylbutyl)amino]methyl} group.

    4-Cyanobenzyl chloride: A precursor used in the synthesis of 4-{[(3-Methylbutyl)amino]methyl}benzonitrile.

Uniqueness

This compound is unique due to the presence of the 4-{[(3-Methylbutyl)amino]methyl} group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-[(3-methylbutylamino)methyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-11(2)7-8-15-10-13-5-3-12(9-14)4-6-13/h3-6,11,15H,7-8,10H2,1-2H3

InChI Key

BAIBKQPJDCIBKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=C(C=C1)C#N

Origin of Product

United States

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